

TWEAK/Fn14 signaling in inflammatory diseases

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: TWEAK-Fn14-IN-1

Cat. No.: B15583258

Get Quote

An In-depth Technical Guide to TWEAK/Fn14 Signaling in Inflammatory Diseases

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The Tumor Necrosis Factor (TNF)-like Weak Inducer of Apoptosis (TWEAK) and its sole receptor, Fibroblast Growth Factor-Inducible 14 (Fn14), constitute a critical signaling axis in the pathogenesis of numerous inflammatory diseases. Under physiological conditions, the TWEAK/Fn14 pathway plays a beneficial role in tissue repair and regeneration following acute injury. However, persistent and excessive activation of this pathway drives chronic inflammation, tissue damage, and fibrosis. Fn14 expression is typically low in healthy tissues but is highly upregulated upon injury and inflammation, making it a tightly regulated and specific target. This guide provides a comprehensive overview of the TWEAK/Fn14 signaling cascade, its role in various inflammatory conditions, quantitative data from key studies, detailed experimental protocols, and the therapeutic potential of targeting this axis.

The TWEAK/Fn14 Signaling Axis

TWEAK (TNFSF12) is a multifunctional cytokine of the TNF superfamily, primarily expressed by leukocytes. It is synthesized as a type II transmembrane protein but can be cleaved to release a soluble, active form.[1] Its receptor, Fn14 (TNFRSF12A), is the smallest member of the TNF receptor superfamily and lacks an intrinsic death domain.[2]

Mechanism of Activation and Downstream Pathways

Foundational & Exploratory





The binding of trimeric TWEAK to Fn14 induces receptor trimerization. This conformational change facilitates the recruitment of TNF receptor-associated factors (TRAFs), particularly TRAF2 and TRAF5, to the intracellular domain of Fn14.[2] This initiates a cascade of downstream signaling events, primarily activating both the canonical and non-canonical Nuclear Factor-kB (NF-kB) pathways, as well as the Mitogen-Activated Protein Kinase (MAPK) pathway.[3][4]

- Canonical NF-κB Pathway: TWEAK binding leads to the recruitment of cellular inhibitor of apoptosis proteins (cIAPs), which, along with TRAFs, activate the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitor of κBα (IκBα), leading to its ubiquitination and proteasomal degradation. This frees the p50/ReIA (p65) NF-κB dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes.[2]
- Non-Canonical NF-κB Pathway: Prolonged TWEAK stimulation can also activate the non-canonical NF-κB pathway.[5] This involves the stabilization of NF-κB-inducing kinase (NIK), which leads to the phosphorylation and processing of p100 to p52. The resulting p52/RelB heterodimers then move to the nucleus to regulate the expression of genes involved in chronic inflammation and lymphoid organogenesis.[2][5]
- MAPK Pathway: The TWEAK/Fn14 axis also activates MAPK signaling cascades, including ERK1/2, JNK1/2, and p38, which contribute to the regulation of cell proliferation, differentiation, and the production of inflammatory mediators.[3][6]

The culmination of these signaling events is the expression of a wide array of inflammatory molecules, including cytokines (e.g., IL-6), chemokines (e.g., MCP-1, RANTES), adhesion molecules (e.g., ICAM-1), and matrix metalloproteinases (MMPs).[1][3]





Click to download full resolution via product page

Caption: TWEAK/Fn14 signaling activates canonical and non-canonical NF-кВ and MAPK pathways.

Role in Inflammatory Diseases

Dysregulation of the TWEAK/Fn14 pathway is implicated in the pathology of numerous autoimmune and inflammatory disorders.

Rheumatoid Arthritis (RA)

In RA, TWEAK and Fn14 are significantly overexpressed in synovial tissues compared to healthy controls.[3][7] TWEAK is expressed by B-cells and plasma cells within the synovium, while Fn14 is found on fibroblast-like synoviocytes (FLS) and macrophages.[7][8] This signaling axis promotes synovial inflammation, angiogenesis, and bone erosion by inducing FLS to produce pro-inflammatory cytokines (e.g., IL-6), chemokines (e.g., MCP-1), and MMPs.[3] Furthermore, TWEAK can induce the expression of RANKL on osteoblasts, contributing to osteoclastogenesis and bone loss.[7]

Lupus Nephritis (LN)

TWEAK/Fn14 signaling is a key driver of kidney damage in Systemic Lupus Erythematosus (SLE).[9] Fn14 is upregulated on multiple renal cell types, including mesangial cells, podocytes,



and tubular epithelial cells, in response to inflammatory stimuli.[10][11] TWEAK, primarily secreted by infiltrating leukocytes, promotes local inflammation, cell proliferation, and fibrosis within the kidney.[9][10] Studies in mouse models of lupus have shown that deficiency of Fn14 or blockade of TWEAK with a neutralizing antibody significantly reduces renal inflammation, proteinuria, and kidney damage without affecting systemic autoantibody levels.[11] Urinary TWEAK (uTWEAK) has been identified as a promising biomarker for LN activity.[12][13]

Multiple Sclerosis (MS)

In MS, TWEAK and Fn14 are upregulated in brain lesions.[14] TWEAK is mainly produced by macrophages, microglia, and astrocytes, particularly at the edges of active lesions.[14][15] Fn14 expression is observed on neurons and reactive astrocytes.[14] The pathway is thought to contribute to MS pathology by promoting neuroinflammation, disrupting the blood-brain barrier (BBB), and potentially contributing to neuronal damage.[4][16] Animal studies using the experimental autoimmune encephalitis (EAE) model for MS have shown that TWEAK/Fn14 signaling exacerbates the disease.[2]

Psoriasis

Both TWEAK and Fn14 are highly expressed in psoriatic skin lesions.[17][18] In the context of psoriatic inflammation, the TWEAK/Fn14 interaction promotes the proliferation of keratinocytes rather than apoptosis.[17][18] It enhances the synthesis of anti-apoptotic proteins and pro-inflammatory mediators, contributing to the characteristic epidermal thickening (acanthosis) of psoriasis.[17][19]

Inflammatory Bowel Disease (IBD)

The role of TWEAK/Fn14 in IBD is complex. Some studies suggest a pathogenic role, where TWEAK signaling on intestinal epithelial cells drives the production of inflammatory mediators, contributing to tissue damage in models like TNBS-induced colitis.[20] Conversely, other studies in DSS-induced colitis models suggest a protective role, where the pathway is involved in maintaining gut homeostasis and protecting against acute inflammation.[21][22] This highlights a context-dependent function for the axis in intestinal inflammation. In Crohn's disease, serum TWEAK levels are elevated and correlate with intestinal fibrosis and stenosis.



Atherosclerosis

Atherosclerosis is recognized as a chronic inflammatory disease of the vascular wall.[24] TWEAK and Fn14 are expressed in macrophage-rich areas of human atherosclerotic plaques. [25] The signaling pathway contributes to atherogenesis by promoting the expression of adhesion molecules on endothelial cells, inducing the proliferation and migration of vascular smooth muscle cells, and stimulating the production of pro-inflammatory cytokines and MMPs, which can increase plaque instability.[24][26]

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on TWEAK/Fn14 in various inflammatory diseases.

Table 1: TWEAK/Fn14 Expression in Human Inflammatory Diseases



Disease	Tissue/Fluid	Analyte	Finding	Reference
Rheumatoid Arthritis	Synovial Tissue	TWEAK	Significantly higher expression in active RA vs. inactive RA (P < 0.05).	[7]
Synovial Tissue	Fn14	Significantly higher expression in RA vs. normal controls (P < 0.05).	[7]	
Synovial Fluid	sTWEAK	Higher levels in active RA compared to osteoarthritis patients.	[7]	
Lupus Nephritis	Urine	uTWEAK	Elevated in patients with active LN compared to SLE patients without renal disease.	[13]
Psoriasis	Skin Lesions	TWEAK	Highly expressed in psoriatic skins compared to healthy donor skin.	[18]
Skin Lesions	Fn14	Expression increased up to 20-fold in a mouse model of psoriasis.	[19]	

Foundational & Exploratory

Check Availability & Pricing

Crohn's Disease	Serum	sTWEAK	Higher in CD patients vs. healthy controls (P < 0.01); correlated with intestinal stenosis (r=0.290).	[23]
-----------------	-------	--------	---	------

Table 2: Effects of TWEAK/Fn14 Blockade in Animal Models



Disease Model	Animal	Intervention	Key Outcome	Reference
Lupus Nephritis (cGVHD model)	Mouse	Anti-TWEAK mAb	Significantly diminished kidney expression of IL- 6 and MCP-1; reduced proteinuria.	[11]
Lupus Nephritis (cGVHD model)	Mouse	Fn14 knockout	Significantly less severe kidney disease; decreased macrophage infiltration.	[11]
Autoimmune Arthritis (SKG mouse)	Mouse	Fn14-Fc (soluble decoy receptor)	Reduced clinical and histologic arthritis scores; suppressed inflammatory cytokines (IL-17, IL-21).	[27]
TNBS-induced Colitis	Mouse	TWEAK or Fn14 knockout	Significantly reduced colitis severity and histologic scores.	[20]
Atherosclerosis (ApoE-deficient)	Mouse	Anti-TWEAK mAb	Diminished MMP activity in aortic root plaques.	[26]

Experimental Protocols

Detailed methodologies are crucial for the study of TWEAK/Fn14 signaling. Below are representative protocols for key experiments.



Immunohistochemistry (IHC) for TWEAK/Fn14 in Synovial Tissue

This protocol is adapted from methodologies used to study RA synovial tissue.[7][8]

- Tissue Preparation: Obtain synovial tissue biopsies. Snap-freeze tissues in optimal cutting temperature (OCT) compound or fix in 10% neutral buffered formalin followed by paraffin embedding.
- Sectioning: Cut 5-7 μm thick sections using a cryostat (for frozen tissue) or microtome (for paraffin-embedded tissue). Mount sections on positively charged glass slides.
- Deparaffinization and Rehydration (for FFPE sections): Immerse slides in xylene (2x 5 min), followed by a graded series of ethanol (100%, 95%, 70%; 2 min each) and finally distilled water.
- Antigen Retrieval: For FFPE sections, perform heat-induced epitope retrieval. Immerse slides in a citrate buffer (10 mM, pH 6.0) and heat in a pressure cooker or water bath at 95-100°C for 20-30 minutes. Cool to room temperature.
- Blocking: Wash sections in phosphate-buffered saline (PBS). Block endogenous peroxidase
 activity by incubating with 3% hydrogen peroxide in methanol for 15 minutes. Block nonspecific binding by incubating with 5% normal goat serum in PBS for 1 hour at room
 temperature.
- Primary Antibody Incubation: Incubate sections with a primary antibody against human
 TWEAK or Fn14 (e.g., rabbit anti-TWEAK or mouse anti-Fn14) diluted in blocking buffer overnight at 4°C in a humidified chamber. Include an isotype control on a separate section.
- Secondary Antibody Incubation: Wash slides 3x with PBS. Incubate with a horseradish peroxidase (HRP)-conjugated goat anti-rabbit or goat anti-mouse secondary antibody for 1 hour at room temperature.
- Detection: Wash slides 3x with PBS. Develop the signal using a diaminobenzidine (DAB) substrate kit, which produces a brown precipitate. Monitor the reaction under a microscope.

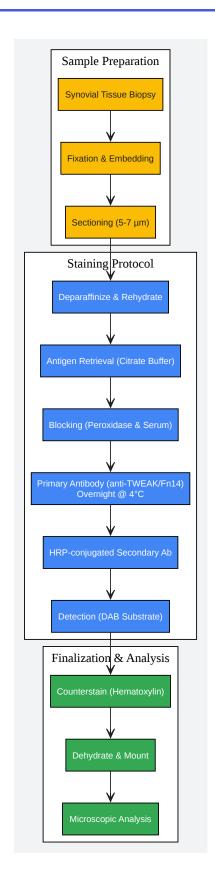






- Counterstaining and Mounting: Wash slides with distilled water. Counterstain with hematoxylin for 30-60 seconds. Differentiate in acid alcohol, "blue" in tap water, dehydrate through a graded ethanol series, clear in xylene, and coverslip using a permanent mounting medium.
- Analysis: Evaluate staining intensity and distribution using a light microscope. Semiquantitative scoring can be performed by assessing the percentage of positive cells and staining intensity.





Click to download full resolution via product page

Caption: Standard experimental workflow for immunohistochemical (IHC) staining.



Enzyme-Linked Immunosorbent Assay (ELISA) for Soluble TWEAK (sTWEAK)

This protocol is for quantifying sTWEAK in serum or synovial fluid.[23]

- Plate Coating: Coat a 96-well high-binding microplate with a capture antibody (e.g., mouse anti-human TWEAK) diluted in coating buffer (e.g., 1x PBS) overnight at 4°C.
- Blocking: Aspirate the coating solution and wash the plate 3x with wash buffer (PBS with 0.05% Tween-20). Block remaining protein-binding sites by adding 200 μL of blocking buffer (e.g., 1% BSA in PBS) to each well and incubating for 1-2 hours at room temperature.
- Sample and Standard Incubation: Wash the plate 3x. Add 100 μL of standards (recombinant human TWEAK of known concentrations) and samples (serum, synovial fluid) to appropriate wells. Incubate for 2 hours at room temperature.
- Detection Antibody Incubation: Wash the plate 3x. Add 100 μL of a biotinylated detection antibody (e.g., biotinylated goat anti-human TWEAK) to each well. Incubate for 1-2 hours at room temperature.
- Streptavidin-HRP Incubation: Wash the plate 3x. Add 100 μL of streptavidin-HRP conjugate to each well. Incubate for 20-30 minutes at room temperature in the dark.
- Substrate Development: Wash the plate 5x, ensuring all wash buffer is removed. Add 100 μL of TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution to each well. Incubate in the dark at room temperature for 15-30 minutes, or until a blue color develops.
- Reaction Stopping: Add 50 μL of stop solution (e.g., 2N H₂SO₄) to each well. The color will change from blue to yellow.
- Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader within 30 minutes of adding the stop solution.
- Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Use the standard curve to calculate the concentration of sTWEAK in the samples.



Therapeutic Targeting of TWEAK/Fn14

Given its restricted expression in diseased tissues and its central role in driving inflammation, the TWEAK/Fn14 pathway is an attractive therapeutic target.[28][29] Several strategies are under investigation:

- TWEAK-Neutralizing Antibodies: Monoclonal antibodies that bind to TWEAK and prevent its interaction with Fn14 have shown efficacy in preclinical models of arthritis, lupus, and cancer. [11][27][30]
- Fn14-Targeting Antibodies: Antibodies can be designed to block TWEAK binding or, alternatively, to function as antibody-drug conjugates (ADCs) to deliver cytotoxic agents directly to Fn14-expressing cells, a strategy primarily explored in oncology.[28]
- Soluble Fn14-Fc Fusion Proteins: A recombinant protein consisting of the extracellular domain of Fn14 fused to the Fc portion of an IgG molecule acts as a "decoy receptor," binding to soluble TWEAK and neutralizing its activity.[27][30]

Targeting this pathway is promising because it may dampen local inflammation and tissue damage without causing broad systemic immunosuppression, as the target receptor (Fn14) is primarily expressed at the site of injury.[8] Clinical trials are underway, particularly in lupus nephritis, to evaluate the safety and efficacy of TWEAK/Fn14 blockade in human patients.[5]

Conclusion

The TWEAK/Fn14 signaling axis is a pivotal regulator of inflammation and tissue remodeling. While essential for acute wound repair, its sustained activation is a key pathogenic driver in a multitude of chronic inflammatory diseases, including rheumatoid arthritis, lupus nephritis, and multiple sclerosis. The highly inducible nature of Fn14 expression in diseased tissues makes it a specific and compelling target for therapeutic intervention. Continued research into the nuanced roles of this pathway and the clinical development of targeted inhibitors holds significant promise for a new class of treatments for debilitating inflammatory disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



References

- 1. The TWEAK-Fn14 Pathway: A Potent Regulator of Skeletal Muscle Biology in Health and Disease PMC [pmc.ncbi.nlm.nih.gov]
- 2. The TWEAK–Fn14 cytokine–receptor axis: discovery, biology and therapeutic targeting PMC [pmc.ncbi.nlm.nih.gov]
- 3. TWEAK and Fn14 expression in the pathogenesis of joint inflammation and bone erosion in rheumatoid arthritis PMC [pmc.ncbi.nlm.nih.gov]
- 4. A further TWEAK to multiple sclerosis pathophysiology PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation of Tissue Responses: The TWEAK/Fn14 Pathway and Other TNF/TNFR Superfamily Members That Activate Non-Canonical NFkB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. TWEAK and Fn14 expression in the pathogenesis of joint inflammation and bone erosion in rheumatoid arthritis PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. TWEAK and its receptor Fn14 in the synovium of patients with rheumatoid arthritis compared to psoriatic arthritis and its response to tumour necrosis factor blockade PMC [pmc.ncbi.nlm.nih.gov]
- 9. Emerging role of TWEAK-Fn14 axis in lupus, a disease related to autoimmunity and fibrosis PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Role of TWEAK in Lupus Nephritis: A bench-to-bedside review PMC [pmc.ncbi.nlm.nih.gov]
- 11. TWEAK/Fn14 interactions are instrumental in the pathogenesis of nephritis in the chronic graft-versus-host model of systemic lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Role of TWEAK/Fn14 signalling pathway in lupus nephritis and other clinical settings -PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. TWEAK: a novel biomarker for lupus nephritis? PMC [pmc.ncbi.nlm.nih.gov]
- 14. Expression of TWEAK and its receptor Fn14 in the multiple sclerosis brain: implications for inflammatory tissue injury PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]

Foundational & Exploratory





- 17. TWEAK/Fn14 activation induces keratinocyte proliferation under psoriatic inflammation |
 Semantic Scholar [semanticscholar.org]
- 18. TWEAK/Fn14 activation induces keratinocyte proliferation under psoriatic inflammation -PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. TWEAK mediates inflammation in experimental atopic dermatitis and psoriasis PMC [pmc.ncbi.nlm.nih.gov]
- 20. TWEAK/Fn14 pathway: a nonredundant role in intestinal damage in mice through a TWEAK/intestinal epithelial cell axis PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. aacrjournals.org [aacrjournals.org]
- 22. Protective Role for TWEAK/Fn14 in Regulating Acute Intestinal Inflammation and Colitis-Associated Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. [Prediction Value of TWEAK/Fn14 in Crohn's Disease with Intestinal Fibrosis] PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. TWEAK and Fn14. New players in the pathogenesis of atherosclerosis PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Tumor Necrosis Factor-Like Weak Inducer of Apoptosis (TWEAK)/Fibroblast Growth Factor-Inducible 14 (Fn14) Axis in Cardiovascular Diseases: Progress and Challenges -PMC [pmc.ncbi.nlm.nih.gov]
- 26. TWEAK/Fn14 Axis: A Promising Target for the Treatment of Cardiovascular Diseases -PMC [pmc.ncbi.nlm.nih.gov]
- 27. Inhibition of the TWEAK/Fn14 pathway attenuates autoimmune arthritis in a SKG mouse model PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. TWEAK/Fn14 signaling in tumors PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. The TWEAK-Fn14 cytokine-receptor axis: discovery, biology and therapeutic targeting -PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Frontiers | TWEAK/Fn14 Axis-Targeted Therapeutics: Moving Basic Science Discoveries to the Clinic [frontiersin.org]
- To cite this document: BenchChem. [TWEAK/Fn14 signaling in inflammatory diseases].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15583258#tweak-fn14-signaling-in-inflammatory-diseases]

Disclaimer & Data Validity:



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com